N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3 and its molecular weight is 331.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been shown to interact with various targets such as kv7/kcnq/m channels and the enzyme myeloperoxidase
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It’s worth noting that related compounds have been shown to suppress neuronal hyperexcitability and inhibit myeloperoxidase , suggesting potential neuroprotective and anti-inflammatory effects.
Biochemical Pathways
Related compounds have been shown to affect pathways related to neuronal excitability and inflammation
Pharmacokinetics
A related compound, bms-204352, was found to be primarily metabolized into n-glucuronide and excreted in urine and feces
Result of Action
Related compounds have been shown to suppress neuronal hyperexcitability and inhibit myeloperoxidase , suggesting potential neuroprotective and anti-inflammatory effects.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-23-14-7-6-10(17)8-12(14)19-16(22)20-9-15(21)18-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWZSQHDSLPDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.